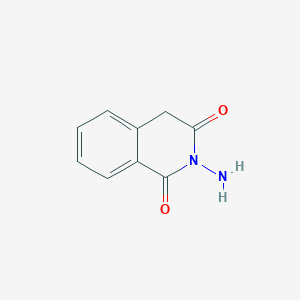

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Description

Properties

IUPAC Name |

2-amino-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-11-8(12)5-6-3-1-2-4-7(6)9(11)13/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNIVJQTSUZBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176712 | |

| Record name | 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22177-46-4 | |

| Record name | 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022177464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22177-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-1,3(2H,4H)-ISOQUINOLINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IYV36MFF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of the Isoquinoline-1,3-dione Scaffold

An In-Depth Technical Guide to the Synthesis of 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1][2][3] Its structural rigidity and defined three-dimensional orientation make it an ideal template for designing molecules that can interact with high specificity at biological targets. Within this class, the isoquinoline-1,3-dione moiety, and specifically its N-amino derivative, this compound (also known as N-aminohomophthalimide), serves as a critical building block for the synthesis of more complex pharmaceutical agents.

This guide provides a comprehensive overview of the principal synthetic route to this compound, delving into the mechanistic underpinnings of the reaction, detailed experimental protocols, and the synthesis of its key precursor. The methodologies described are grounded in established chemical principles, offering researchers and drug development professionals a robust foundation for producing this valuable intermediate.

Core Synthesis: Cyclocondensation of Homophthalic Anhydride with Hydrazine

The most direct and efficient pathway to this compound involves the reaction of homophthalic anhydride with hydrazine. This reaction is a classic example of nucleophilic acyl substitution followed by intramolecular cyclization.

Mechanistic Rationale

The reaction proceeds in two key stages. Initially, the terminal nitrogen of hydrazine, acting as a potent nucleophile, attacks one of the electrophilic carbonyl carbons of the homophthalic anhydride ring. This leads to the opening of the anhydride ring to form an intermediate acylhydrazide carboxylic acid. The second stage involves an intramolecular condensation reaction. The newly formed hydrazide nitrogen attacks the carboxylic acid group, leading to the formation of a five-membered ring through the elimination of a water molecule. This cyclization-dehydration cascade results in the stable dione product. Acetic acid is often employed as a solvent as it facilitates both the initial reaction and the subsequent dehydration step.

Caption: Reaction mechanism for the synthesis of the target compound.

Physicochemical Properties and Data

The following table summarizes key identifiers and properties for the target compound.

| Property | Value | Source |

| IUPAC Name | 2-amino-4H-isoquinoline-1,3-dione | [4] |

| Molecular Formula | C₉H₈N₂O₂ | [4] |

| Molecular Weight | 176.17 g/mol | [4] |

| CAS Number | 22177-46-4 | [4] |

| Appearance | Typically a solid |

Detailed Experimental Protocol

This protocol is a representative synthesis. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

-

Homophthalic anhydride

-

Hydrazine hydrate (e.g., 80% solution in water)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve homophthalic anhydride (1 equivalent) in glacial acetic acid.

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 equivalents) to the solution. The addition should be controlled to manage any exotherm.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then further chill in an ice bath. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol followed by cold deionized water to remove residual acetic acid and unreacted hydrazine.

-

Drying: Dry the purified product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Precursor Synthesis: The Path to Homophthalic Anhydride

A reliable supply of high-purity homophthalic anhydride is paramount. While commercially available, it can also be synthesized in the lab, most commonly via the oxidation of indene.[5]

Synthetic Route from Indene

This two-step process begins with the oxidative cleavage of the five-membered ring of indene to form homophthalic acid. Subsequent dehydration yields the desired anhydride.

-

Oxidation of Indene: Indene is oxidized using a strong oxidizing agent, such as chromic acid or alkaline potassium permanganate. Careful control of the reaction temperature is crucial; excessive heat can lead to over-oxidation and reduced yields.[5] This step breaks the double bond and the adjacent C-C bond in the cyclopentene ring, forming two carboxylic acid groups.

-

Dehydration to Anhydride: The resulting homophthalic acid is then dehydrated to form the cyclic anhydride. This is typically achieved by heating the acid with a dehydrating agent like acetic anhydride or by simply heating it above its melting point to drive off water.[5]

Caption: Synthesis of homophthalic anhydride from indene.

Safety and Hazard Considerations

Researchers must handle all chemicals with appropriate safety precautions.

-

This compound: This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4]

-

Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. It must be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Homophthalic Anhydride & Acetic Acid: These reagents are corrosive and can cause severe skin and eye damage. Handle with care and appropriate PPE.

Conclusion and Outlook

The synthesis of this compound via the cyclocondensation of homophthalic anhydride and hydrazine is a reliable and well-established method. The availability of multiple routes to the homophthalic anhydride precursor adds to the robustness of this synthetic strategy. As a versatile intermediate, this compound provides a gateway to a wide array of more complex molecules. The N-amino group, in particular, offers a reactive handle for further derivatization, enabling its use in the construction of novel heterocyclic systems and potential therapeutic agents. The continued exploration of derivatives built from this core scaffold holds significant promise for the future of drug discovery and development.[2][6]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97273, this compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20975, 2-Amino-1,2,3,4-tetrahydroisoquinoline. PubChem. Retrieved from [Link]

-

Abdulrahman, H. S., et al. (n.d.). Reaction mechanism for N-aminophthalimide derivatives synthesis. ResearchGate. Retrieved from [Link]

- Google Patents (n.d.). US4720553A - Method for synthesizing N-aminophthalimide. Google Patents.

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

-

El-Gazzar, A. R. B. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Retrieved from [Link]

-

Gawalska, A., et al. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

Singh, P., et al. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Retrieved from [Link]

-

Organic Syntheses (n.d.). Homophthalic acid and anhydride. Organic Syntheses. Retrieved from [Link]

-

Wang, Y., et al. (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Retrieved from [Link]

-

Ali, A., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. PubChem. Retrieved from [Link]

-

Ali, A., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. PubMed Central. Retrieved from [Link]

-

Asanuma, H., & Kanemoto, K. (2024). Amination of N-(Organodithio)phthalimides for the Modular Synthesis of Aminodisulfides. Organic Letters. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. Retrieved from [Link]

-

NIST (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Retrieved from [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Retrieved from [Link]

-

Ali, I. A. I., & Fathalla, W. (n.d.). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Sciforum. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature. Retrieved from [Link]

-

Feuer, H., et al. (2019). The Reactions of Maleic Anhydride with Hydrazine Hydrate. ResearchGate. Retrieved from [Link]

-

NIST (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Retrieved from [Link]

-

Feuer, H., White, E. H., & Wyman, J. E. (n.d.). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal - PDF Free Download. Retrieved from [Link]

-

YouTube (2022). An organic compound (1), C5H10O, reacts with hydrazine to form a hydrazone derivative (2). YouTube. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of Hydrazine Derivatives. Organic Chemistry Portal. Retrieved from [Link]

-

Khan, I., et al. (2025). Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors. ACS Omega. Retrieved from [Link]

-

Royal Society of Chemistry (n.d.). Synthesis of amino-functionalized polyester via ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides. Polymer Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Synthesis of Methyl Aprabiosaminide and 2-Hydroxyapramycin from Apramycin. PubMed Central. Retrieved from [Link]

-

Liu, X.-H., et al. (2010). Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H8N2O2 | CID 97273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione, a heterocyclic compound of interest in medicinal chemistry. The guide covers its synthesis, physicochemical properties, reactivity, and potential applications, with a focus on providing practical insights for researchers in drug discovery and development. By synthesizing information from available literature and databases, this document aims to be a valuable resource for understanding and utilizing this compound in a scientific setting.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The inherent structural rigidity and the presence of a nitrogen atom make the THIQ nucleus an attractive starting point for the design of novel therapeutic agents. This guide focuses on a specific derivative, this compound (also known as 2-aminohomophthalimide), which incorporates a reactive N-aminoimide functionality within the THIQ framework. This unique combination of structural features suggests potential for derivatization and exploration of its pharmacological profile, particularly in areas such as oncology and neurology, where related structures have shown promise.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below, based on data from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | PubChem |

| Molecular Weight | 176.17 g/mol | PubChem |

| IUPAC Name | 2-amino-4H-isoquinoline-1,3-dione | PubChem |

| CAS Number | 22177-46-4 | PubChem |

| Appearance | (Predicted) Solid | - |

| Melting Point | Not reported | - |

| Boiling Point | (Predicted) 364.1 °C at 760 mmHg | - |

| Density | (Predicted) 1.377 g/cm³ | - |

| LogP | (Predicted) 0.723 | - |

| pKa | Not reported | - |

| Solubility | Not reported | - |

Note: Many of the physical properties are predicted and have not been experimentally verified in the available literature. Experimental determination of these properties is a crucial step for any research involving this compound.

Synthesis

The primary synthetic route to this compound involves the reaction of homophthalic anhydride with a hydrazine source. This reaction is a classical method for the formation of N-amino cyclic imides.

Synthesis Workflow

The synthesis can be conceptualized as a two-step process: nucleophilic attack of hydrazine on the anhydride followed by intramolecular cyclization with the elimination of water.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-substituted isoquinoline-1,3-diones.

Materials:

-

Homophthalic anhydride

-

Hydrazine hydrate

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve homophthalic anhydride (1.0 eq) in glacial acetic acid.

-

Add hydrazine hydrate (1.0-1.2 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Causality behind Experimental Choices:

-

Glacial Acetic Acid: Serves as a solvent that can dissolve the reactants and also acts as a catalyst for the dehydration step of the cyclization.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and removal of water.

-

Stoichiometry: A slight excess of hydrazine hydrate may be used to ensure complete consumption of the homophthalic anhydride, but a large excess should be avoided to minimize side reactions.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the N-amino group and the dione functionality.

Reactions at the N-Amino Group

The lone pair of electrons on the terminal nitrogen of the N-amino group makes it nucleophilic and susceptible to reactions with electrophiles.

Caption: Potential reactions at the N-amino group.

-

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding N-acylamino derivatives. This is a common strategy to modify the properties of the molecule.

-

Alkylation: Reaction with alkyl halides can lead to N-alkylation. However, over-alkylation can be a potential side reaction.

-

Schiff Base Formation: Condensation with aldehydes or ketones will form the corresponding hydrazone (Schiff base) derivatives. This reaction is often reversible and can be used for dynamic covalent chemistry applications.

Reactions Involving the Dione Moiety

The carbonyl groups of the dione are electrophilic and can undergo nucleophilic attack.

-

Reduction: The carbonyl groups can be reduced using various reducing agents. The selectivity of reduction (one or both carbonyls) would depend on the choice of the reducing agent and reaction conditions.

-

Ring Opening: Under strong basic or acidic conditions, the imide ring can be susceptible to hydrolysis, leading to the formation of a dicarboxylic acid derivative.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively reported, the structural motifs present in the molecule suggest several potential avenues for drug discovery research.

-

Anticonvulsant Activity: Cyclic imides, such as succinimides and glutarimides, are a well-established class of anticonvulsant drugs. The presence of the dione functionality in the target molecule makes it a candidate for evaluation in models of epilepsy.

-

Anticancer Activity: The tetrahydroisoquinoline scaffold is found in numerous natural and synthetic compounds with demonstrated cytotoxic effects against various cancer cell lines. Derivatization of the N-amino group could lead to the discovery of novel anticancer agents.

-

Enzyme Inhibition: The rigid heterocyclic structure can serve as a scaffold for designing inhibitors of various enzymes. The N-amino group provides a handle for introducing functionalities that can interact with specific residues in an enzyme's active site.

Safety and Handling

Based on GHS classifications from PubChem, this compound is considered hazardous.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a versatile heterocyclic compound with a rich potential for chemical modification and exploration in drug discovery. Its synthesis is straightforward, and its reactive handles offer numerous possibilities for the creation of diverse chemical libraries. Further research into its specific biological activities is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of its chemical properties to aid researchers in their scientific endeavors.

References

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13886–13915. [Link]

-

Organic Syntheses. (n.d.). Homophthalic acid and anhydride. Retrieved from [Link]

-

Saitoh, T., Abe, K., Ishikawa, M., Nakatani, M., Shimazu, S., Satoh, N., Yoneda, F., Taguchi, K., & Horiguchi, Y. (2009). Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. Anticancer Research, 29(8), 3079–3086. [Link]

-

Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25–29. [Link]

-

Singh, P., Kumar, V., Kumar, A., Kumar, R., & Singh, J. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega, 8(51), 48843–48854. [Link]

-

Stoyanov, R. S., & Stoyanova, R. D. (2010). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Letters in Drug Design & Discovery, 7(1), 16-21. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Saitoh, T., Abe, K., Ishikawa, M., Nakatani, M., Shimazu, S., Satoh, N., Yoneda, F., Taguchi, K., & Horiguchi, Y. (2006). Synthesis and

A Technical Guide to the Predicted Spectroscopic Profile of 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed, predicted spectroscopic profile of 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectroscopic data for this specific compound in the public domain, this document leverages a first-principles approach. By synthesizing empirical data from structurally analogous compounds, including N-aminophthalimide and various substituted tetrahydroisoquinolines, we present a comprehensive forecast of the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopic signatures, and mass spectrometric fragmentation patterns. This guide is intended to serve as a foundational resource for researchers in the identification, characterization, and quality control of this and related molecular entities.

Introduction: The Rationale for a Predictive Approach

This compound (ATHQD) is a heterocyclic compound incorporating the privileged tetrahydroisoquinoline scaffold. This structural motif is present in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The dione functionality and the N-amino group introduce unique electronic and steric properties that make ATHQD an intriguing candidate for further investigation in drug discovery programs.

A thorough understanding of a molecule's spectroscopic characteristics is fundamental to its synthesis, purification, and characterization. However, a comprehensive search of scientific literature and spectral databases reveals a scarcity of published experimental data for ATHQD. This guide, therefore, adopts a predictive methodology grounded in the established principles of spectroscopic interpretation and analysis of closely related, well-characterized molecules. By dissecting the molecule into its core components—the N-amino-dione system and the tetrahydroisoquinoline framework—we can project a reliable and scientifically sound spectroscopic profile.

Molecular Structure and Numbering Scheme

To ensure clarity in the subsequent spectral assignments, the following IUPAC-recommended numbering scheme for the this compound ring system will be utilized throughout this guide.

Caption: IUPAC numbering of this compound.

Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of ATHQD is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene protons at the C4 position, and the protons of the N-amino group. The predictions below are based on data from N-aminophthalimide and various substituted 1,2,3,4-tetrahydroisoquinolines.[2][3][4]

Predicted Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Analysis |

| Aromatic (C5-C8) | 7.20 - 7.80 | Multiplets | ortho: 7-9 Hz, meta: 1-3 Hz, para: <1 Hz | The aromatic protons will appear in the typical downfield region. The protons on C5 and C8 are expected to be the most deshielded due to the anisotropic effect of the neighboring carbonyl group. The signals will likely appear as complex multiplets due to mutual coupling. For comparison, the aromatic protons of phthalimide appear as a multiplet around 7.85 ppm.[5] |

| C4-H₂ | ~ 3.10 - 3.40 | Singlet | N/A | The two protons on the C4 methylene group are chemically equivalent and are not adjacent to any other protons, thus a singlet is expected. In related tetrahydroisoquinoline structures, these protons typically resonate in this region.[3] |

| N-NH₂ | ~ 5.0 - 5.5 | Broad Singlet | N/A | The protons of the N-amino group are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. The chemical shift can be highly dependent on the solvent and concentration. In N-aminophthalimide, the NH₂ protons give a signal that can be compared.[2] |

Experimental Protocol for ¹H NMR Acquisition

A robust protocol for acquiring the ¹H NMR spectrum of a novel compound like ATHQD is crucial for obtaining high-quality, reproducible data.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons as it can slow down the exchange rate.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical acquisition parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (or more for dilute samples)

-

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

-

-

Confirmatory Experiments:

-

D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the N-NH₂ protons should disappear or significantly decrease in intensity, confirming its assignment.

-

2D NMR (COSY, HSQC): If the spectrum is complex, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon correlations, respectively.

-

Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of ATHQD. The predicted chemical shifts are based on data from N-aminophthalimide and various tetrahydroisoquinoline derivatives.[6][7][8]

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |

| C1, C3 (C=O) | ~ 165 - 170 | The carbonyl carbons of the imide functionality are expected to be significantly deshielded and appear in the far downfield region. In N-aminophthalimide, the carbonyl carbons resonate in this range.[6] |

| C4a, C8a (Aromatic Quaternary) | ~ 130 - 135 | These quaternary carbons are part of the aromatic ring and are deshielded. |

| C5, C6, C7, C8 (Aromatic CH) | ~ 123 - 135 | The protonated aromatic carbons will appear in this characteristic range. The exact chemical shifts will depend on the substitution pattern and electronic environment. |

| C4 (CH₂) | ~ 30 - 35 | The aliphatic methylene carbon is expected to resonate in this region, consistent with similar tetrahydroisoquinoline structures. |

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation and Parameters:

-

Acquire a proton-decoupled ¹³C spectrum on a high-field NMR spectrometer.

-

Typical acquisition parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, as the natural abundance of ¹³C is low.

-

-

-

Confirmatory Experiments:

-

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will give positive signals, while CH₂ will give negative signals). A DEPT-90 experiment will only show CH signals. This would confirm the assignment of the C4 methylene carbon and the aromatic CH carbons.

-

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted vibrational frequencies for ATHQD are based on the analysis of N-aminophthalimide and other cyclic imides.[9][10][11]

Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amino) | 3300 - 3100 | Medium, Broad | Symmetric and Asymmetric Stretching |

| C-H (Aromatic) | 3100 - 3000 | Medium to Weak | Stretching |

| C-H (Aliphatic) | 2950 - 2850 | Medium to Weak | Stretching |

| C=O (Imide) | ~ 1760 and ~ 1700 | Strong | Asymmetric and Symmetric Stretching |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak | Ring Stretching |

| C-N | 1300 - 1000 | Medium | Stretching |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) first, which will be automatically subtracted from the sample spectrum.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. The predicted fragmentation pathways for ATHQD are based on the analysis of N-aminophthalimide and related heterocyclic compounds.[12][13]

Predicted Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound.

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z of 176, corresponding to the molecular weight of ATHQD (C₉H₈N₂O₂).

-

Loss of Amino Radical (•NH₂): A common fragmentation pathway for N-amino compounds is the loss of the amino radical, leading to a fragment at m/z 160.

-

Loss of Carbon Monoxide (CO): The imide carbonyl groups can undergo fragmentation with the loss of a neutral CO molecule, resulting in a fragment at m/z 148.

-

Loss of Diazene (N₂H₂): Another potential fragmentation is the loss of diazene, which would lead to a fragment at m/z 146.

-

Formation of Phthaloyl-like Cation: Cleavage of the N-N bond followed by rearrangement could lead to the formation of a stable cation with a structure analogous to the phthaloyl cation, with an expected m/z of 133.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. Electron ionization (EI) can also be used, particularly with gas chromatography-mass spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

-

Tandem MS (MS/MS): To confirm the proposed fragmentation pathways, tandem mass spectrometry experiments should be performed. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

Potential Synthesis Route

A plausible synthetic route to this compound involves the reaction of homophthalic anhydride with hydrazine. This reaction is analogous to the synthesis of N-aminophthalimide from phthalic anhydride and hydrazine.[14]

Caption: A potential synthetic pathway to the target molecule.

Understanding the synthesis is crucial as it can provide insights into potential impurities that may be observed in the spectra. For instance, unreacted starting materials or side-products from incomplete cyclization could be present.

Conclusion and Future Outlook

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. The presented data, derived from the analysis of structurally related compounds, offers a solid foundation for researchers working with this molecule. It is imperative that these predicted data are validated through the experimental acquisition and analysis of the spectra of a purified sample of ATHQD. Such experimental work will not only confirm the predictions made in this guide but also contribute valuable data to the scientific community, aiding in the future research and development of novel therapeutic agents based on the tetrahydroisoquinoline scaffold.

References

-

ResearchGate. ¹H NMR spectra of N-aminophthalimides 2a, 2c and 2e and phthalazines 1,4-dione 3a and 3e. [Online]. Available: [Link]

-

ResearchGate. 1 H NMR spectra of phthalimide (1a, top) and amine (2a, bottom) endfunctionalized PEtOx (300 MHz, solvent CDCl3). [Online]. Available: [Link]

-

ResearchGate. Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. [Online]. Available: [Link]

-

Wiley-VCH. Supporting Information. [Online]. Available: [Link]

-

International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Online]. Available: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Online]. Available: [Link]

-

ResearchGate. Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. [Online]. Available: [Link]

-

Future Science. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Online]. Available: [Link]

-

SpectraBase. N-aminophthalimide - Optional[MS (GC)] - Spectrum. [Online]. Available: [Link]

-

SpectraBase. N-(veratrylideneamino)phthalimide - Optional[1H NMR] - Chemical Shifts. [Online]. Available: [Link]

-

PubMed. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. [Online]. Available: [Link]

-

PubMed. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. [Online]. Available: [Link]

-

ResearchGate. 13 C NMR spectrum of phthalimide analog. [Online]. Available: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds VIII: Imides. [Online]. Available: [Link]

-

Royal Society of Chemistry. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. [Online]. Available: [Link]

-

SpectraBase. Phthalimide. [Online]. Available: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Online]. Available: [Link]

-

MDPI. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. [Online]. Available: [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Online]. Available: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Online]. Available: [Link]

-

ResearchGate. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. [Online]. Available: [Link]

-

National Institutes of Health. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Online]. Available: [Link]

-

ResearchGate. FTIR spectra of polyimide 5e and 6e. [Online]. Available: [Link]

-

ResearchGate. Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. [Online]. Available: [Link]

-

National Institutes of Health. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Online]. Available: [Link]

-

IRIS - UNISA. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. [Online]. Available: [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Online]. Available: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online]. Available: [Link]

-

National Institute of Standards and Technology. Phthalimide. [Online]. Available: [Link]

-

MDPI. Photoexcitation Dynamics of 4-Aminopthalimide in Solution Investigated Using Femtosecond Time-Resolved Infrared Spectroscopy. [Online]. Available: [Link]

-

The Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Online]. Available: [Link]

-

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Online]. Available: [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Online]. Available: [Link]

-

DEA.gov. The Characterization of N-methylphthalimide (NMP). [Online]. Available: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. N-AMINOPHTHALIMIDE(1875-48-5) 1H NMR spectrum [chemicalbook.com]

- 3. ijstr.org [ijstr.org]

- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]

- 5. Phthalimide(85-41-6) 1H NMR [m.chemicalbook.com]

- 6. N-AMINOPHTHALIMIDE(1875-48-5) 13C NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Introduction: Unveiling a Scaffold of Therapeutic Promise

The 1,2,3,4-tetrahydroisoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The functionalization of this core structure offers a rich avenue for the development of novel therapeutic agents. The title compound, 2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione, also known as 2-aminohomophthalimide, introduces a unique N-amino-dione functionality to the tetrahydroisoquinoline backbone. This modification presents intriguing possibilities for novel molecular interactions and biological activities, potentially in areas such as Na+/H+ exchanger inhibition or as a precursor for more complex heterocyclic systems.[5][6][7][8]

Accurate and unambiguous structure elucidation is the cornerstone of drug discovery and development. It ensures the identity and purity of a synthesized compound, forming the basis for understanding its structure-activity relationships (SAR). This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of this compound, tailored for researchers, scientists, and drug development professionals.

I. Synthesis: A Rational Approach to the N-Amino-Dione Scaffold

The synthesis of this compound is logically approached through the reaction of homophthalic anhydride with hydrazine. This reaction is analogous to the well-established synthesis of N-aminophthalimides from phthalic anhydride.[9] The nucleophilic attack of hydrazine on the anhydride carbonyls, followed by cyclization and dehydration, yields the target dione.

Experimental Protocol: Synthesis of this compound

Materials:

-

Homophthalic anhydride

-

Hydrazine hydrate

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve homophthalic anhydride (1.0 equivalent) in ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add hydrazine hydrate (1.2 equivalents) dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold distilled water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

II. Spectroscopic Analysis & Structure Elucidation

A multi-spectroscopic approach is essential for the unambiguous confirmation of the molecular structure. This involves the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are critical for this analysis.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the expected signals are:

-

Aromatic Protons (4H): The four protons on the benzene ring will appear in the aromatic region, typically between δ 7.0-8.0 ppm. The splitting pattern will depend on the substitution pattern of the aromatic ring.

-

Methylene Protons (2H): The two protons of the CH₂ group at the C4 position will appear as a singlet, likely in the range of δ 3.5-4.5 ppm.

-

Amino Protons (2H): The two protons of the NH₂ group will appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration, but is often observed between δ 4.0-6.0 ppm. This peak will disappear upon D₂O exchange.[6]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 8.0 | Multiplet | 4H |

| CH₂ (C4) | 3.5 - 4.5 | Singlet | 2H |

| NH₂ | 4.0 - 6.0 | Broad Singlet | 2H |

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

-

Carbonyl Carbons (2C): The two carbonyl carbons of the dione will appear in the downfield region, typically between δ 160-180 ppm.

-

Aromatic Carbons (6C): The six carbons of the benzene ring will appear in the aromatic region, between δ 120-140 ppm. The quaternary carbons will generally have weaker signals than the protonated carbons.

-

Methylene Carbon (1C): The carbon of the CH₂ group at the C4 position will appear in the aliphatic region, likely between δ 30-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 180 |

| Aromatic-C | 120 - 140 |

| CH₂ (C4) | 30 - 50 |

B. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[10][11]

-

N-H Stretching: The N-H stretching vibrations of the primary amine (NH₂) will appear as two distinct bands in the region of 3400-3200 cm⁻¹.

-

C=O Stretching: The carbonyl (C=O) stretching vibrations of the cyclic imide will exhibit two characteristic absorption bands, typically around 1770 cm⁻¹ (asymmetric stretch) and 1700 cm⁻¹ (symmetric stretch).[12]

-

C-H Stretching: The aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group will appear just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400 - 3200 | Medium (two bands) |

| C-H Stretch (Aromatic) | > 3000 | Medium |

| C-H Stretch (Aliphatic) | < 3000 | Medium |

| C=O Stretch (Imide) | ~1770, ~1700 | Strong (two bands) |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

C. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. For this compound (C₉H₈N₂O₂), the expected molecular weight is approximately 176.17 g/mol .

-

Molecular Ion Peak ([M]⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak should be observed at m/z = 176.

-

Fragmentation Pattern: The fragmentation of N-substituted phthalimide derivatives often involves the loss of CO and the cleavage of the substituent at the nitrogen atom.[13][14] Common fragmentation pathways for isoquinoline alkaloids include the loss of small molecules like CO, CH₃, and NH₃.[15][16]

Table 4: Predicted Key Mass Spectral Fragments

| m/z | Possible Fragment |

| 176 | [M]⁺ |

| 148 | [M - CO]⁺ |

| 120 | [M - 2CO]⁺ |

| 131 | [M - NH₂ - CO]⁺ |

III. Integrated Structure Elucidation Workflow

The definitive structure elucidation is achieved by integrating the data from all spectroscopic techniques.

Caption: Integrated workflow for the synthesis and structure elucidation of this compound.

IV. Conclusion: A Foundation for Future Discovery

The systematic application of modern spectroscopic techniques provides a robust and reliable pathway for the complete structure elucidation of this compound. By integrating data from NMR, IR, and Mass Spectrometry, researchers can confidently confirm the synthesis of this novel compound, paving the way for the exploration of its chemical reactivity and biological potential. This foundational characterization is an indispensable step in the journey of transforming a promising molecular scaffold into a potential therapeutic agent.

V. References

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156.

-

ResearchGate. (2025). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

-

PubMed. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pattern of isoquinoline (Scheme 3). Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Interpretation Guide. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds VIII: Imides. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

NIH. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Retrieved from [Link]

-

PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

-

Mass Spectrometry: A Textbook, 3rd Edition. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from

-

PMC. (n.d.). Fragmentation Considerations Using Amidoamine Oxide Homologs. Retrieved from [Link]

-

PubMed. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

FTIR Study of Histidine Model Compounds: Key Vibrational Bands of Imidazole Group. (n.d.). Retrieved from

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

ACS Omega. (n.d.). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). General synthesis route for N-aminophthalimide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

-

PubMed. (2021). 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Trading N and O. Part 3. Synthesis of 1,2,3,4-Tetrahydroisoquinolines from α-Hydroxy-β-amino Esters. Retrieved from [Link]

-

PubMed Central. (n.d.). Genesis and regulation of C-terminal cyclic imides from protein damage. Retrieved from [Link]

-

PubMed. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Retrieved from [Link]

-

PubMed. (n.d.). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Bioactive heterocycles containing endocyclic N-hydroxy groups. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the amide I band for (A) ¹²C = O (non-isotopically... Retrieved from [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amide I two-dimensional infrared spectroscopy of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 14. researchgate.net [researchgate.net]

- 15. ijstr.org [ijstr.org]

- 16. beilstein-journals.org [beilstein-journals.org]

The Tetrahydroisoquinoline-1,3-dione Core: A Historical and Synthetic Odyssey in Drug Discovery

Abstract

The tetrahydroisoquinoline-1,3-dione, or homophthalimide, scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry for over a century. Its journey from a curiosity of early 20th-century organic synthesis to a cornerstone in the development of contemporary therapeutics is a testament to its versatile chemistry and profound biological activities. This in-depth technical guide charts the discovery and history of this remarkable core, tracing the evolution of its synthesis and the expanding landscape of its pharmacological applications. We will delve into the foundational synthetic strategies, explore the mechanistic underpinnings of these reactions, and illuminate the key biological discoveries that have propelled the tetrahydroisoquinoline-1,3-dione scaffold to the forefront of modern drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical entity.

The Genesis of a Scaffold: Early Synthesis and Discovery

The story of the tetrahydroisoquinoline-1,3-dione core begins at the turn of the 20th century, a vibrant era of exploration in heterocyclic chemistry. The seminal work of German chemists Siegmund Gabriel and James Colman in 1900 laid the groundwork for the construction of this scaffold through a reaction that would come to be known as the Gabriel-Colman rearrangement .[1][2] This elegant transformation involves the base-induced rearrangement of phthalimido esters to form substituted isoquinolines.[1] The reaction provided the first reliable method for accessing the fundamental isoquinoline skeleton, from which the 1,3-dione is derived.

The Gabriel-Colman rearrangement is a powerful ring expansion reaction. It is particularly effective when there is an enolizable hydrogen on the group attached to the nitrogen of the phthalimido ester. This allows for the formation of a crucial carbanion intermediate that drives the ring-closing step.[1]

A closely related and mechanistically significant reaction is the Dieckmann condensation , an intramolecular Claisen condensation of diesters that proceeds under basic conditions to form β-ketoesters.[3][4][5] The final ring-closing step of the Gabriel-Colman rearrangement, involving the displacement of an alkoxide, is analogous to the Dieckmann condensation.[1] This intramolecular cyclization is highly efficient for the formation of stable five- and six-membered rings.[5][6]

The Gabriel-Colman Rearrangement: A Mechanistic Perspective

The mechanism of the Gabriel-Colman rearrangement is a classic example of base-catalyzed intramolecular cyclization. The process is initiated by the attack of a strong base, such as an alkoxide, on one of the carbonyl groups of the phthalimido ester. This leads to the opening of the phthalimide ring and the formation of an imide anion. A rapid isomerization follows, yielding a more stable carbanion. The reaction culminates in an intramolecular nucleophilic attack of the carbanion on the ester carbonyl, displacing the alkoxide and forming the six-membered isoquinoline ring.[1][7]

Caption: Mechanistic flow of the Gabriel-Colman rearrangement.

Experimental Protocol: A Classic Synthesis of a Homophthalimide Derivative

The following protocol is a representative example of the Gabriel-Colman rearrangement for the synthesis of a 4-hydroxyisoquinolin-1(2H)-one, a tautomer of the tetrahydroisoquinoline-1,3-dione.

Materials:

-

N-Phthaloyl glycine ethyl ester

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (for workup)

-

Diethyl ether

Procedure:

-

Dissolve N-phthaloyl glycine ethyl ester in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a freshly prepared solution of sodium ethoxide in absolute ethanol to the flask.

-

Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water and then a small amount of diethyl ether.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the pure 4-hydroxyisoquinolin-1(2H)-one.

The Evolution of Synthetic Methodologies

While the Gabriel-Colman rearrangement provided the initial entry into the homophthalimide scaffold, the ensuing decades saw the development of more diverse and efficient synthetic strategies. These advancements were driven by the need for a wider range of substitution patterns to explore the structure-activity relationships (SAR) of these compounds.

| Method | Description | Key Features |

| Gabriel-Colman Rearrangement | Base-catalyzed rearrangement of phthalimido esters. | The foundational method, good for producing 4-hydroxyisoquinolin-1(2H)-ones. |

| Dieckmann Condensation | Intramolecular cyclization of diesters. | A key mechanistic step in many syntheses, forms the β-ketoester moiety. |

| N-Alkylation/Arylation | Direct alkylation or arylation of the nitrogen atom of a pre-formed homophthalimide. | Allows for the introduction of a wide variety of substituents at the N-2 position. |

| Modern Catalytic Methods | Transition-metal catalyzed cross-coupling reactions and C-H activation strategies. | Enables the synthesis of highly functionalized and complex homophthalimide derivatives with high efficiency and selectivity. |

The Dawn of Biological Significance: From Serendipity to Design

The initial interest in tetrahydroisoquinoline-1,3-diones was primarily from a synthetic chemistry perspective. However, as screening programs became more widespread in the mid-20th century, the biological potential of this scaffold began to emerge.

Early Discoveries: Hypolipidemic and Anticonvulsant Activities

Some of the earliest reported biological activities for homophthalimide derivatives were in the realm of metabolic disorders. Studies in the 1980s revealed that N-substituted homophthalimides possessed the ability to lower serum cholesterol and triglyceride levels in rodents, with some derivatives showing potency greater than the established drug clofibrate.[8]

The structural similarity of the glutarimide moiety within the homophthalimide core to known anticonvulsant drugs also prompted investigations into their potential as antiepileptic agents. While direct evidence for homophthalimides is less extensive, related glutarimide derivatives have shown significant anticonvulsant activity in animal models, suggesting a promising avenue for exploration.[9][10]

A New Era in Cancer Therapy: Enzyme Inhibition

A significant turning point in the history of tetrahydroisoquinoline-1,3-diones came with the discovery of their ability to act as potent and selective enzyme inhibitors, particularly in the context of cancer therapy.

3.2.1. Tyrosyl DNA Phosphodiesterase II (TDP2) Inhibition

TDP2 is an enzyme that plays a crucial role in repairing DNA damage caused by topoisomerase II (Top2) poisons, a class of widely used anticancer drugs. By repairing this damage, TDP2 can contribute to drug resistance. In 2016, a landmark study identified the isoquinoline-1,3-dione scaffold as a viable chemotype for selectively inhibiting TDP2.[11] This discovery opened up the exciting possibility of using homophthalimide derivatives as adjuvants in chemotherapy to enhance the efficacy of Top2-targeting drugs.[11] The most potent compound from this study, analog 64 , inhibited recombinant TDP2 with an IC50 of 1.9 μM.[11]

3.2.2. Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

PARP-1 is another critical enzyme involved in DNA repair, and its inhibitors have emerged as a major class of anticancer agents, particularly for cancers with BRCA mutations. The tetrahydroisoquinoline-1,3-dione core has been successfully incorporated into potent PARP-1 inhibitors. For instance, the compound TIQ-A (thieno[2,3-c]isoquinolin-5-one), a close structural analog, demonstrated a submicromolar IC50 value for PARP-1 inhibition and exhibited significant neuroprotective effects in an in vitro model of cerebral ischemia.[12] This dual activity highlights the potential of this scaffold in treating both cancer and neurodegenerative diseases.

| Compound | Target Enzyme | IC50 | Therapeutic Potential |

| Analog 64 | TDP2 | 1.9 µM | Adjuvant to chemotherapy[11] |

| TIQ-A | PARP-1 | 0.45 µM | Cancer, Neuroprotection[12] |

| Compound 11 | PARP-1 | 0.39 µM | Neuroprotection[12] |

| Compound 12 | PARP-1 | 0.21 µM | Neuroprotection[12] |

The Thalidomide Connection: Immunomodulation and Anticancer Activity

The structure of the tetrahydroisoquinoline-1,3-dione core bears a striking resemblance to the phthalimide group of thalidomide and its potent immunomodulatory analogs, lenalidomide and pomalidomide.[13][14][15] These drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies through their ability to modulate the immune system and inhibit angiogenesis.[16] This structural similarity suggests that homophthalimide derivatives could also possess immunomodulatory properties, making them an attractive scaffold for the development of novel anticancer and anti-inflammatory agents.

Caption: Structural analogy between thalidomide and the homophthalimide core.

Future Directions and Conclusion

The journey of the tetrahydroisoquinoline-1,3-dione core is far from over. From its humble beginnings in the foundational principles of organic synthesis, it has evolved into a highly sought-after scaffold in modern medicinal chemistry. The historical progression from broad-spectrum biological activities to highly specific enzyme inhibition underscores the power of rational drug design and the importance of understanding the rich history of chemical synthesis.

Future research in this area will likely focus on several key aspects:

-

Expansion of the Chemical Space: The development of novel, highly efficient synthetic methodologies will continue to be a priority, enabling access to a wider diversity of homophthalimide derivatives.

-

Elucidation of Novel Biological Targets: As screening technologies advance, it is highly probable that new and unexpected biological targets for this versatile scaffold will be discovered.

-

Clinical Translation: With a growing body of preclinical evidence supporting their therapeutic potential, the translation of promising homophthalimide-based drug candidates into clinical trials is a critical next step.

References

-

Gabriel, S.; Colman, J. (1900). Ueber eine Umwandlung der Phtalimidoderivate. Berichte der deutschen chemischen Gesellschaft, 33(1), 980-994. [Link]

-

Gabriel, S.; Colman, J. (1900). Ueber das Phtalimidacetylmalonsäureester. Berichte der deutschen chemischen Gesellschaft, 33(2), 2630-2636. [Link]

-

Wikipedia. Gabriel–Colman rearrangement. [Link]

-

Hill, J. H. M. (1965). Mechanism of the Gabriel—Colman Rearrangement. The Journal of Organic Chemistry, 30(2), 620–622. [Link]

-

Chen, N., et al. (2017). Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy. Experimental and Therapeutic Medicine, 13(6), 2635–2643. [Link]

-

Penafuerte, C., & Roodman, G. D. (2006). Thalidomide Analogues as Anticancer Drugs. Current Medicinal Chemistry-Anti-Cancer Agents, 6(4), 365-374. [Link]

-

Stewart, A. K. (2014). Development of Analogs of Thalidomide. Encyclopedia of Cancer, 1-8. [Link]

-

Wikipedia. Thalidomide. [Link]

-

Ojima, I., et al. (2002). Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. Journal of Medicinal Chemistry, 45(26), 5620-5623. [Link]

-

Parikh, A., Parikh, H., & Parikh, K. (2006). Gabriel-Colman Rearrangement. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

-

SynArchive. Dieckmann Condensation. [Link]

-

Chiarugi, A., et al. (2003). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1169-1177. [Link]

-

Wikipedia. Dieckmann condensation. [Link]

-

Blanco, M. M., et al. (2005). Mechanistic evidence of a Gabriel Colman-type rearrangement. ARKIVOC, 2005(12), 195-204. [Link]

-

Anderson, K. C. (2005). Properties of thalidomide and its analogues: Implications for anticancer therapy. Cancer, 104(11), 2293-2297. [Link]

-

Grokipedia. Siegmund Gabriel. [Link]

-

Chemeurope.com. Gabriel synthesis. [Link]

-

Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. [Link]

-

Supuran, C. T., et al. (2015). Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 943-947. [Link]

-

Organic Chemistry Portal. Dieckmann Condensation. [Link]

-

El-Sayed, M. A. A., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(19), 6523. [Link]

-

Groutas, W. C., et al. (1986). The synthesis of homophthalimide and related derivatives and their hypolipidemic activity in rodents. Pharmaceutical Research, 3(5), 286-289. [Link]

-

PubChem. Tesetaxel. [Link]

-

Wikipedia. Tesetaxel. [Link]

-

Wikipedia. Gabriel synthesis. [Link]

-

Jones, G. L., et al. (1990). Synthesis and anticonvulsant activity of some substituted lactams and amides. Journal of Medicinal Chemistry, 33(1), 4-7. [Link]

-

Cejas, L. (2023). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Journal of Chemical Research, 4(4), 1-2. [Link]

-

Lountos, G. T., et al. (2016). Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). Journal of Medicinal Chemistry, 59(7), 3045-3054. [Link]

-

L.S.College, Muzaffarpur. (2020). Gabriel synthesis. [Link]

-

Fassihi, A., et al. (2016). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 11(5), 385–394. [Link]

-

Johnston, D. B. R., & Johnston, T. P. (1950). 266. Some derivatives of homophthalimide. Journal of the Chemical Society (Resumed), 1305. [Link]

-

Choi, D., et al. (1987). Synthesis and anticonvulsant activity of 2-benzylglutarimides. Journal of Medicinal Chemistry, 30(5), 850-856. [Link]

-

Kumar, A., et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 2(7), 1834-1837. [Link]

-

Cooney, B. J., et al. (2009). Divergent Modes of Enzyme Inhibition in a Homologous Structure-Activity Series. Journal of Medicinal Chemistry, 52(14), 4143–4148. [Link]

-

Shuster, D. L., et al. (2011). Tesetaxel, a new oral taxane, in combination with capecitabine: a phase I, dose-escalation study in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 68(5), 1337-1345. [Link]

-

Singh, P., et al. (2022). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 27(19), 6524. [Link]

-

Targeted Oncology. (2021). FDA Feedback Leads to Discontinuation of Tesetaxel Development in Solid Tumors. [Link]

-

de Sousa, D. P., et al. (2022). Anticonvulsant Activity of trans-Anethole in Mice. Molecules, 27(10), 3123. [Link]

-

Katagiri, N., et al. (2010). And 1,3-dimethyl-N-propargyl-1,2,3,4-tetrahydroisoquinoline on MPTP-induced Parkinson's Disease-Like Symptoms in Mice. Brain Research, 1322, 114-121. [Link]

-

Kumar, A., et al. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(1), 1-36. [Link]

-

Molnar, J., et al. (2010). Synthesis and Multidrug Resistance Reversal Activity of 1,2-Disubstituted Tetrahydroisoquinoline Derivatives. In Vivo, 24(5), 669-674. [Link]

Sources

- 1. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]

- 2. Gabriel-Colman Rearrangement [drugfuture.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. synarchive.com [synarchive.com]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The synthesis of homophthalimide and related derivatives and their hypolipidemic activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticonvulsant activity of some substituted lactams and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticonvulsant activity of 2-benzylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]